molecular formula C10H10ClF2NS B14372876 2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride CAS No. 91037-64-8

2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride

Cat. No.: B14372876
CAS No.: 91037-64-8
M. Wt: 249.71 g/mol
InChI Key: CYIYUGJHOAPAEL-UHFFFAOYSA-M
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Description

2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a difluoromethyl group and an ethyl group attached to the benzothiazolium core. Benzothiazolium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-ethylbenzothiazole with a difluoromethylating agent. One common method is the reaction of 2-ethylbenzothiazole with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the benzothiazolium core can interact with enzymes and receptors, modulating their activity . The exact molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride can be compared with other benzothiazolium salts and difluoromethylated compounds. Similar compounds include:

Each of these compounds has unique properties that make them suitable for specific applications. The choice of compound depends on the desired chemical and physical characteristics for a given application.

Properties

CAS No.

91037-64-8

Molecular Formula

C10H10ClF2NS

Molecular Weight

249.71 g/mol

IUPAC Name

2-(difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C10H10F2NS.ClH/c1-2-13-7-5-3-4-6-8(7)14-10(13)9(11)12;/h3-6,9H,2H2,1H3;1H/q+1;/p-1

InChI Key

CYIYUGJHOAPAEL-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C(F)F.[Cl-]

Origin of Product

United States

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